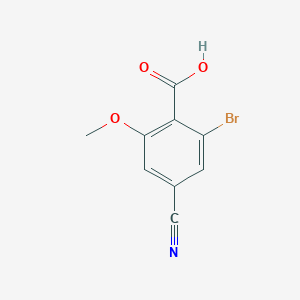

2-Bromo-4-cyano-6-methoxybenzoic acid

Description

Properties

IUPAC Name |

2-bromo-4-cyano-6-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO3/c1-14-7-3-5(4-11)2-6(10)8(7)9(12)13/h2-3H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLTOMRAJFRDKKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C#N)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Starting Material Selection and Initial Functionalization

Starting Material:

The synthesis generally begins with methyl or methoxy derivatives of benzoic acid, such as 4-methoxy-6-methylbenzoic acid, which provides the necessary substitution pattern.

- Raw material: 4-methoxy-6-methylbenzoic acid

- Reagents: Acyl chloride (e.g., thionyl chloride or oxalyl chloride)

- Solvent: Anhydrous solvents like dichloromethane or chloroform

- Conditions: Reflux under inert atmosphere to generate acyl chlorides

Outcome:

Formation of acyl chlorides facilitates subsequent amide formation or nitrile synthesis.

Step 2: Conversion to Benzamides and Nitriles

- The acyl chloride reacts with ammonia or amines to form benzamides.

- Alternatively, dehydration of benzamides yields nitriles.

- Solvent: Ethanol or acetonitrile

- Reagent: Ammonia or dehydrating agents like phosphorus oxychloride

- Temperature: 80–120°C

Research Findings:

The transformation from benzamides to nitriles is well-documented, with high yields under controlled conditions, facilitating regioselective nitrile formation at the desired position.

Step 3: Regioselective Bromination

Key Reaction:

Bromination of the nitrile derivative at the para position relative to the methoxy group and ortho to the existing substituents.

- Reagent: Bromine (Br₂)

- Catalyst: Iron(III) bromide or other Lewis acids

- Solvent: Acetic acid or carbon tetrachloride (though the latter is less favored industrially)

- Temperature: 30–60°C for controlled bromination

- Bromination in acetic acid at 50°C yields high regioselectivity for the para position.

- Excess bromine can lead to polybromination; thus, controlled addition is critical.

Data Table 1: Effect of Reaction Conditions on Bromination Yield and Selectivity

| Entry | Bromination Temperature (°C) | Bromine Equiv. | Yield (%) | Regioselectivity | Comments |

|---|---|---|---|---|---|

| 1 | 30 | 1.2 | 85 | High | Optimal for mono-bromination |

| 2 | 50 | 1.5 | 90 | Very high | Slight excess bromine |

| 3 | 60 | 2.0 | 70 | Polybrominated | Over-bromination risk |

Step 4: Hydrolysis to Benzoic Acid

- The brominated nitrile derivative is hydrolyzed under basic or acidic conditions to the corresponding benzoic acid.

- Reagent: Aqueous sodium hydroxide or hydrochloric acid

- Temperature: 80–100°C

- Duration: 4–6 hours

Outcome:

Conversion to 2-bromo-4-cyano-6-methoxybenzoic acid with high purity.

Industrial Considerations and Optimization

Reaction Efficiency:

Multi-step processes are optimized for high yield and minimal by-products, often employing continuous flow reactors for bromination and oxidation steps.Purification Techniques:

Recrystallization from suitable solvents or chromatography ensures high purity, essential for pharmaceutical intermediates.Yield Data:

Typical overall yields from starting methyl/methoxybenzoic acids range from 70% to 92%, depending on reaction conditions and scale.

Summary Data Table

| Step | Starting Material | Reagents & Conditions | Product | Typical Yield | Notes |

|---|---|---|---|---|---|

| 1 | 4-methoxy-6-methylbenzoic acid | Acyl chloride, ammonia | Benzamide/nitrile | 80–90% | High regioselectivity |

| 2 | Benzamide/nitrile | Dehydrating reagent | Nitrile | 85–95% | Controlled temperature |

| 3 | Nitrile derivative | Bromine, catalyst, 30–60°C | Brominated nitrile | 85–90% | Regioselective bromination |

| 4 | Brominated nitrile | Hydrolysis | Benzoic acid | 90–95% | High purity |

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-cyano-6-methoxybenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in aqueous or acidic conditions.

Major Products Formed

Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

Reduction: Conversion of the cyano group to an amine group.

Oxidation: Formation of hydroxyl derivatives from the methoxy group.

Scientific Research Applications

Synthesis Pathways

The synthesis of 2-bromo-4-cyano-6-methoxybenzoic acid can be achieved through various methods, often involving bromination and nitration processes. A notable method involves the use of N-bromosuccinimide (NBS) for bromination, followed by a reaction with cyanide sources to introduce the cyano group. The following table summarizes some synthesis routes:

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Bromination of 4-cyanobenzoic acid | NBS, DMF, heat | High |

| 2 | Esterification with methanol | Acid catalyst, reflux | Moderate |

| 3 | Hydrolysis to yield carboxylic acid | Aqueous NaOH, heat | High |

Research indicates that derivatives of this compound exhibit various biological activities, including:

- Antimicrobial Properties : Compounds in this class have shown activity against several bacterial strains, making them candidates for new antibiotics.

- Antitubercular Activity : Some derivatives have been synthesized and tested for their effectiveness against Mycobacterium tuberculosis, demonstrating promising results in inhibiting bacterial growth .

Therapeutic Applications

The potential therapeutic applications of this compound include:

- Cancer Treatment : Research suggests that compounds with similar structures can inhibit cancer cell proliferation by interfering with specific cellular pathways.

- Anti-inflammatory Agents : Certain derivatives are being explored for their ability to modulate inflammatory responses in various conditions.

Case Studies and Research Findings

-

Antitubercular Agents :

A study reported the synthesis of a series of amido bromophenol derivatives related to this compound, which exhibited significant antitubercular activity. The structure-activity relationship (SAR) analysis indicated that modifications at the bromine and cyano positions enhanced potency . -

Drug Development :

Another research highlighted the use of this compound as a key intermediate in synthesizing more complex molecules aimed at treating metabolic disorders by modulating NAD+ levels in cells . -

Synthetic Chemistry Applications :

The compound serves as a versatile building block in organic synthesis, facilitating the creation of other functionalized aromatic compounds through electrophilic aromatic substitution reactions.

Mechanism of Action

The mechanism of action of 2-Bromo-4-cyano-6-methoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and cyano groups play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. The methoxy group may also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Research Findings and Implications

- Acidity and Reactivity: The cyano group in the target compound enhances acidity (pKa ~2-3), facilitating deprotonation in polar solvents. This contrasts with amino- or methyl-substituted analogs, which exhibit lower acidity .

- Synthetic Utility: Bromine enables Suzuki-Miyaura cross-coupling reactions, while the cyano group can act as a directing group in C-H functionalization. Comparatively, methyl or chloro analogs are less versatile in metal-catalyzed reactions .

- Stability : The ester derivative () is prone to hydrolysis under acidic/basic conditions, whereas the benzoic acid backbone (target compound) offers greater stability for long-term storage .

Q & A

Q. What are the recommended synthetic routes for 2-Bromo-4-cyano-6-methoxybenzoic acid, and how do substituent positions influence reaction design?

Answer: Synthesis typically involves sequential functionalization of a benzoic acid scaffold. A plausible route starts with methoxy-protected precursors (e.g., methyl 2-bromo-4-methoxybenzoate) to avoid side reactions. Bromination at the ortho position can be achieved using FeBr₃ or AlBr₃ as Lewis acid catalysts, while cyano groups are introduced via nucleophilic substitution (e.g., CuCN in DMF) . Substituent directing effects are critical: methoxy groups activate para/ortho positions, necessitating protection/deprotection strategies to control regioselectivity .

Q. How can researchers ensure purity during purification, and which analytical methods are most reliable?

Answer: Recrystallization using polar aprotic solvents (e.g., DMSO or acetonitrile) is effective due to the compound’s moderate solubility. Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves intermediates. Purity (>95%) is validated via:

Q. What safety protocols are essential when handling brominated benzoic acids?

Answer:

- Ventilation : Use fume hoods to mitigate inhalation risks from fine powders.

- Waste disposal : Segregate halogenated waste for incineration to prevent environmental release of brominated byproducts .

- PPE : Nitrile gloves and lab coats to avoid dermal exposure, as bromine can cause irritation .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. MS) be resolved during structural validation?

Answer: Contradictions often arise from isotopic interference (e.g., Br’s ¹H splitting) or matrix effects in MS. Mitigation strategies:

- NMR : Use ¹³C-DEPT to differentiate quaternary carbons (e.g., cyano vs. methoxy carbons).

- High-resolution MS : Confirm molecular formula via exact mass (e.g., [M+H]⁺ for C₉H₇BrNO₃: calc. 272.9634) .

- Cross-validation : Compare with synthesized analogs (e.g., 2-Bromo-6-chlorobenzoic acid) to identify systematic errors .

Q. What strategies optimize reaction yields in multi-step syntheses involving sensitive functional groups?

Answer:

- Temperature control : Low temperatures (−20°C) minimize cyano group hydrolysis during acidic steps .

- Catalyst selection : Pd(OAc)₂/Xantphos for coupling reactions reduces side products in aryl halide intermediates .

- In situ monitoring : FTIR tracks nitrile absorption (~2200 cm⁻¹) to confirm reaction progress .

Q. How do electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?

Answer: The electron-withdrawing cyano and methoxy groups deactivate the benzene ring, reducing electrophilic substitution. However, bromine’s leaving-group ability enables Suzuki-Miyaura couplings. Computational modeling (DFT) predicts reactivity:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.